

entospletinib drug interactions combination therapies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Entospletinib

CAS No.: 1229208-44-9

Cat. No.: S548128

[Get Quote](#)

Entospletinib Drug Interaction Profile

The table below summarizes key drug interaction data for **Entospletinib** (ENTO), crucial for designing preclinical and clinical studies [1].

Interacting Drug / Category	Dosing Regimen	Key PK Parameter	Geometric Mean Ratio (GMR) & 90% CI	Clinical Recommendation
-----------------------------	----------------	------------------	-------------------------------------	-------------------------

| **Cobicistat (CYP3A inhibitor)** | ENTO: 100 mg BID COBI: 150 mg QD | ENTO C_{max} ENTO AUC_{tau} | 108 (97, 121) 117 (106, 130) | No significant interaction; no dose adjustment needed. | | **Rifampin (CYP3A inducer)** | ENTO: 400 mg BID RIF: 600 mg QD | ENTO C_{max} ENTO AUC_{tau} | 42 (36, 49) 29 (25, 34) | **Avoid co-administration;** strong CYP3A inducers significantly reduce ENTO exposure. | | **Fluconazole (CYP2C9/3A inhibitor)** | ENTO: 100 mg BID FLU: 400/200 mg QD | ENTO C_{max} ENTO AUC_{tau} | 132 (119, 147) 141 (127, 157) | Monitor for increased ENTO exposure and adverse effects. | | **Rosuvastatin (OATP1B1/1B3, BCRP substrate)** | ROS: 10 mg SD ENTO: 400 mg BID | ROS C_{max} ROS AUC_{inf} | 368 (298, 456) 381 (316, 460) | **Avoid co-administration;** ENTO markedly increases statin exposure, raising toxicity risk. | | **Digoxin (P-gp substrate)** | DIG: 0.5 mg SD ENTO: 400 mg BID | DIG C_{max} DIG AUC_{inf} | 139 (114, 169) 138 (128, 148) | Use caution and monitor digoxin levels; ENTO increases digoxin exposure. |

Additional Notes:

- **Metabolism and Excretion:** **Entospletinib** is primarily metabolized by **CYP2C9** and **CYP3A4** and is a substrate of these enzymes [1]. It is extensively metabolized into 14 metabolites, with about 91% of the dose recovered in feces and 2% in urine [1].
- **Transporter Inhibition:** *In vitro* studies show that **Entospletinib** inhibits **OATP1B1/1B3, BCRP, and P-gp** [1]. The clinical data with rosuvastatin and digoxin confirm these interactions.
- **Proton Pump Inhibitors (PPIs):** Concomitant use of PPIs is not recommended from 7 days prior to enrollment until 48 hours after the last dose of **Entospletinib**, as they are likely to interfere with its absorption [2].

Combination Therapy Strategies & Efficacy

Research supports several combination strategies to enhance the anti-tumor efficacy of **Entospletinib** or mitigate side effects.

Combination Therapy	Disease Context	Key Findings / Rationale	Reference(s)
Chemotherapy (e.g., Vincristine)	Infant KMT2A-rearranged (KMT2A-r) ALL	Superior inhibition of leukemia proliferation <i>in vivo</i> compared to monotherapy, especially in RAS-wild-type models.	[3] [4]
MEK Inhibitor (Selumetinib)	Infant KMT2A-r ALL (specifically KMT2A-AFF1)	Overcomes RAS-mediated resistance to SYK inhibition; superior anti-leukemic effect vs. either agent alone.	[3] [4]
Standard Chemotherapy ("7+3")	NPM1-mutated AML (Phase 3 trial)	Being evaluated in an active, not recruiting, Phase 3 trial (NCT05020665).	[2] [5] [6]
Anti-PD-1 Immunotherapy	Immunotherapy-induced neurotoxicity	Mitigates anti-PD-1-induced neurocognitive impairment in mice by inhibiting microglial SYK, without compromising anti-tumor efficacy.	[5]

Experimental Protocols for Preclinical Research

Here are detailed methodologies for key experiments investigating **Entospletinib**'s efficacy.

In Vitro Colony Formation Assay (for Hematologic Malignancies)

This protocol assesses the direct effect of **Entospletinib** on the clonogenic potential of leukemia cells [4].

- **1. Cell Preparation:** Use viably cryopreserved primary human leukemia cells (e.g., from patient-derived xenografts/PDXs) or relevant cell lines. For KMT2A-rearranged ALL models, cells are cultured in media supporting B-cell precursors.
- **2. Drug Treatment:** Incubate cells with a dose range of **Entospletinib** (e.g., 0.1 μ M to 10 μ M) or vehicle control (DMSO). A selective SYK inhibitor like Fostamatinib can be used as a positive control.
- **3. Plating:** Seed the drug-treated cells in semi-solid methylcellulose-based media supplemented with cytokines to support the growth of hematopoietic progenitors.
- **4. Incubation & Analysis:** Culture plates for 10-14 days in a humidified incubator at 37°C with 5% CO₂. Score colonies (typically >50 cells) manually under a microscope or using an automated colony counter. Express results as the percentage of colonies formed relative to the vehicle control.

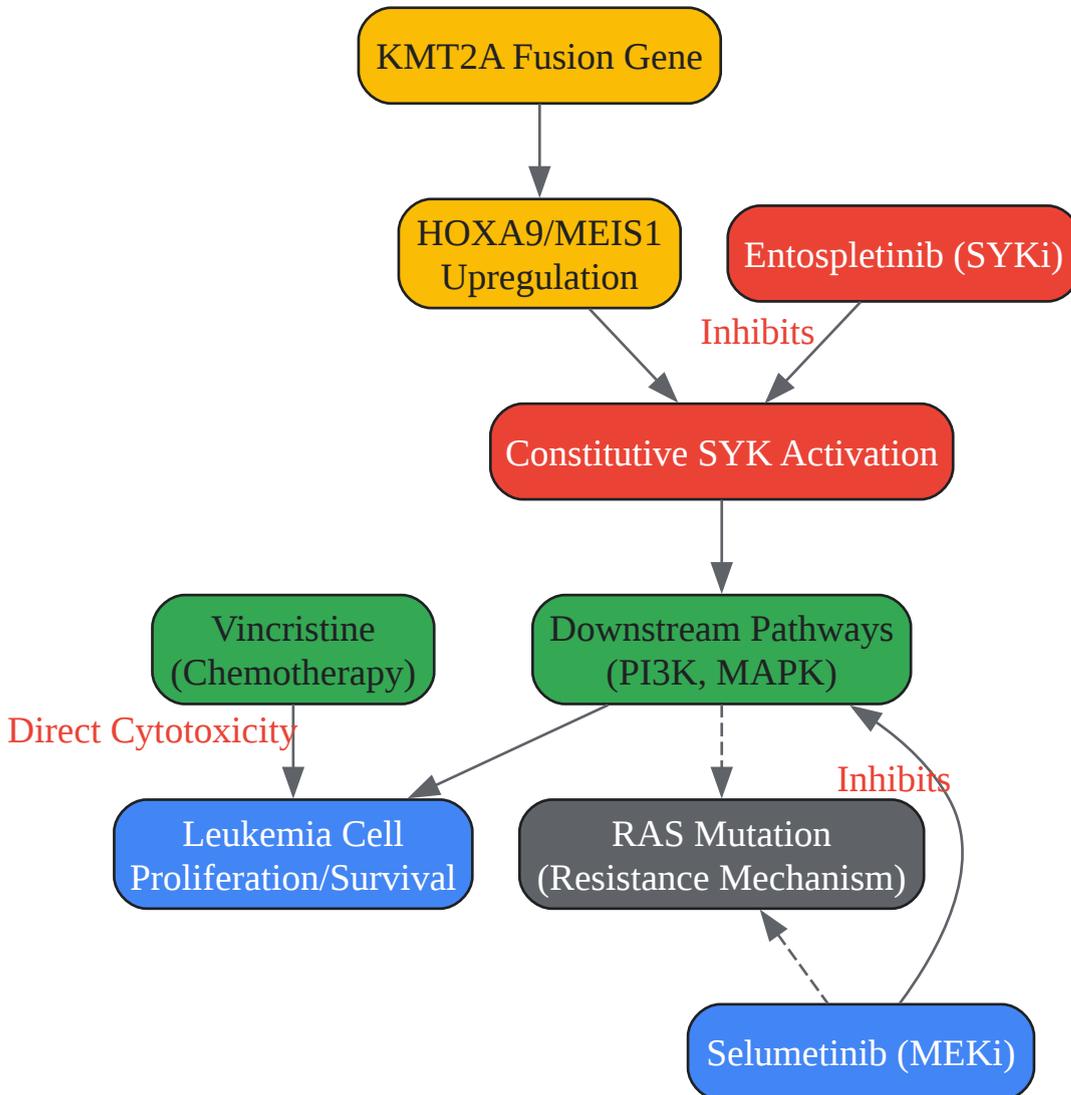
In Vivo Efficacy Study in PDX Models (for KMT2A-r ALL)

This protocol evaluates **Entospletinib**'s efficacy alone and in combination *in vivo* [4].

- **1. Model Generation:** Engraft primary human ALL cells into immunodeficient NSG (NOD.Cg-*Prkdcscid Il2rgtm1Wjl/SzJ*) mice via tail vein injection. Monitor engraftment by periodic peripheral blood sampling and flow cytometry for human CD45+ or CD19+ cells.
- **2. Randomization & Dosing:** Once leukemia engraftment is confirmed (e.g., >1% human CD45+ in blood), randomize mice into treatment groups:
 - Vehicle control
 - **Entospletinib** monotherapy (administered via medicated rodent chow at 0.03%, 0.05%, or 0.07% concentrations)
 - Chemotherapy (e.g., Vincristine intraperitoneally)
 - Combination therapy
- **3. Monitoring & Endpoints:** Treat mice for a defined period (e.g., 28 days). Key endpoints include:
 - **Leukemia Burden:** Percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen assessed by flow cytometry.

- **Signaling Analysis:** Phospho-flow cytometry or Western blot on harvested leukemia cells to measure phosphorylation of SYK and downstream targets (e.g., PLCγ, BLNK, MAPK).
- **Survival:** Overall survival of mice from treatment initiation.

The following diagram illustrates the signaling pathways and experimental rationale for targeting KMT2A-rearranged ALL with **Entospletinib** combinations:



[Click to download full resolution via product page](#)

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Entospletinib? **Entospletinib** is a highly selective, oral inhibitor of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase expressed predominantly in hematopoietic cells [7]. It acts downstream of various receptors, including the B-cell receptor (BCR) and Fcγ receptors, inhibiting survival and proliferation signals in malignant B-cells and modulating inflammation [7] [8].

Q2: Does Entospletinib have efficacy outside of hematologic cancers? Emerging preclinical evidence suggests potential in non-oncologic contexts. A 2025 study showed **Entospletinib** resolves renal inflammation and limits fibrosis in a mouse model of acute kidney injury (AKI) by targeting SYK in proinflammatory macrophages [8]. Another study identified it as a potential treatment for neurotoxicity induced by anti-PD-1 immunotherapy, as it reduced microglia activation in mice without compromising anti-tumor efficacy [5].

Q3: What are the key resistance mechanisms to Entospletinib monotherapy? In KMT2A-rearranged infant ALL, the presence of activating **NRAS or KRAS mutations** can confer resistance to **Entospletinib** monotherapy [3] [4]. This resistance can be overcome by combining **Entospletinib** with a MEK inhibitor (e.g., Selumetinib) [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
2. Combining chemotherapy with either the medication ... [trial.medpath.com]
3. Combinatorial efficacy of entospletinib and chemotherapy ... [pure.johnshopkins.edu]
4. Combinatorial efficacy of entospletinib and chemotherapy ... [haematologica.org]
5. Druggable Target for Anti–PD-1 Immunotherapy Induced ... [insideprecisionmedicine.com]
6. - Concentra Biosciences - AdisInsight Entospletinib [adisinsight.springer.com]

7. : Uses, Entospletinib , Mechanism of... | DrugBank Online Interactions [go.drugbank.com]

8. The spleen tyrosine kinase inhibitor entospletinib resolves ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [entospletinib drug interactions combination therapies]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548128#entospletinib-drug-interactions-combination-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com